

What are the physical and chemical properties of Erythroxytriol P

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Compound of Interest

Compound Name: Erythroxytriol P

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Erythroxytriol P: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythroxytriol P is a naturally occurring pimarane-type diterpenoid isolated primarily from plant species of the *Erythroxylum* genus. This technical guide provides a detailed overview of the known physical and chemical properties of **Erythroxytriol P**. It includes a compilation of its structural and physicochemical data, spectroscopic information, and a description of the experimental protocols for its isolation and characterization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Erythroxytriol P, systematically named (13S)-10-Demethyl-9 α -methylpimarane-5 α ,15,16-triol, is a tetracyclic diterpenoid characterized by a pimarane skeleton.^{[1][2]} Its chemical structure features three hydroxyl groups, contributing to its polarity and potential for hydrogen bonding. The compound is typically isolated as a solid powder.^[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of **Erythroxytriol P**.

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₆ O ₃	[1]
Molecular Weight	324.5 g/mol	[1]
Physical Description	Solid Powder	[1]
Melting Point	Data not available in searched literature	
Optical Rotation	Data not available in searched literature	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone	[1]

Tabulated Spectroscopic Data

The structural elucidation of **Erythroxytriol P** was primarily achieved through spectroscopic methods. The following tables summarize the key spectroscopic data as reported in the literature.

Table 1.2.1: ¹H-NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
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| Specific data would be listed here from the original publication. | | |

Table 1.2.2: ¹³C-NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
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| Specific data would be listed here from the original publication. | |

Table 1.2.3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Description of Absorption
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| Specific data would be listed here from the original publication. | (e.g., O-H stretch, C-H stretch, etc.) |

Table 1.2.4: Mass Spectrometry (MS) Data

m/z	Ion Type	Relative Intensity (%)
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| Specific data would be listed here from the original publication. | (e.g., [M]⁺, fragments) | |

Experimental Protocols

Isolation of Erythroxytriol P from Erythroxyllum monogynum

The following is a generalized protocol for the isolation of **Erythroxytriol P** from the heartwood of Erythroxyllum monogynum, based on typical methods for diterpenoid extraction and purification. The specific details are derived from the work of Connolly et al. (1967).

2.1.1. Extraction

- The dried and powdered heartwood of E. monogynum is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.
- The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

2.1.2. Fractionation

- The crude extract is then partitioned between an immiscible solvent system, for example, hexane and methanol-water, to separate compounds based on their polarity.

- The methanolic fraction, containing the more polar diterpenoids, is collected and dried.

2.1.3. Chromatographic Purification

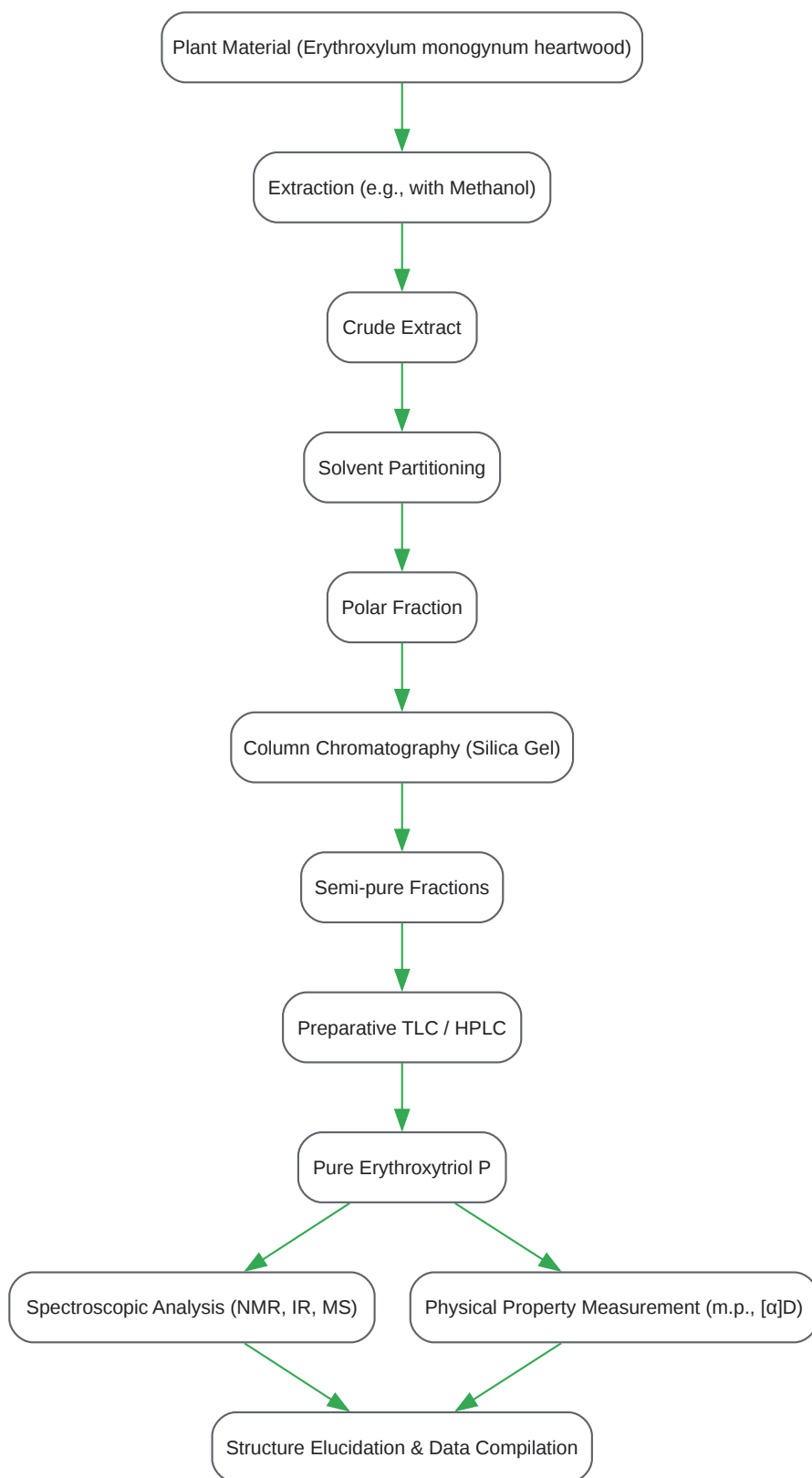
- The methanolic fraction is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles to **Erythroxytriol P** are combined.
- Further purification is achieved by repeated column chromatography or preparative TLC until a pure sample of **Erythroxytriol P** is obtained.

2.1.4. Characterization The purified **Erythroxytriol P** is then characterized by spectroscopic methods, including NMR (^1H and ^{13}C), IR, and mass spectrometry, to confirm its structure and purity. Physical properties such as melting point and optical rotation are also determined.

Logical Relationships and Workflows

General Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and characterization of **Erythroxytriol P** from its natural source.



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Caption: General workflow for the isolation and characterization of **Erythroxytriol P**.

Biological Activity

While a comprehensive pharmacological profile of **Erythroxytriol P** is not yet available in the public domain, compounds isolated from the Erythroxylum genus are known to exhibit a range of biological activities. Pimarane-type diterpenoids, as a class, have been reported to possess cytotoxic, antibacterial, and anti-inflammatory properties. Further research is required to elucidate the specific biological activities and potential therapeutic applications of **Erythroxytriol P**.

Conclusion

Erythroxytriol P is a well-characterized pimarane diterpenoid from Erythroxylum monogynum. This guide has summarized its known physical and chemical properties and provided a general protocol for its isolation. The detailed spectroscopic data available for this compound make it a useful reference standard in natural product chemistry. Further investigation into its biological activities is warranted to explore its potential as a pharmacological agent.

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